molecular formula C14H15BrO3 B13054142 6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one

6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one

Cat. No.: B13054142
M. Wt: 311.17 g/mol
InChI Key: MGBYSURBECMHAR-UHFFFAOYSA-N
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Description

6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one is a chemical compound with the molecular formula C14H15BrO3 It is a brominated derivative of chromanone, featuring a tetrahydropyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the reaction of 6-bromohexanol with pyridinium p-toluenesulfonate in anhydrous dichloromethane . Another approach includes the use of cerium ammonium nitrate for the cyclization of hydroxy olefins to form the tetrahydropyran ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of de-brominated chromanone derivatives.

    Substitution: Formation of substituted chromanone derivatives with various functional groups.

Scientific Research Applications

6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-bromo-2-(tetrahydro-2H-pyran-3-yl)chroman-4-one is unique due to its specific brominated chromanone structure combined with a tetrahydropyran ring. This combination imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C14H15BrO3

Molecular Weight

311.17 g/mol

IUPAC Name

6-bromo-2-(oxan-3-yl)-2,3-dihydrochromen-4-one

InChI

InChI=1S/C14H15BrO3/c15-10-3-4-13-11(6-10)12(16)7-14(18-13)9-2-1-5-17-8-9/h3-4,6,9,14H,1-2,5,7-8H2

InChI Key

MGBYSURBECMHAR-UHFFFAOYSA-N

Canonical SMILES

C1CC(COC1)C2CC(=O)C3=C(O2)C=CC(=C3)Br

Origin of Product

United States

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